2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine
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Overview
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a benzo[b][1,4]dioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with morpholine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid: Shares the benzo[b][1,4]dioxepin moiety but differs in functional groups.
3,4-Dihydro-2H-benzo[b][1,4]dioxepine: Similar core structure but lacks the morpholine ring.
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine is unique due to the presence of both the benzo[b][1,4]dioxepin and morpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)morpholine |
InChI |
InChI=1S/C13H17NO3/c1-5-15-11-3-2-10(8-12(11)16-6-1)13-9-14-4-7-17-13/h2-3,8,13-14H,1,4-7,9H2 |
InChI Key |
MFEAUCUHORXKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3CNCCO3)OC1 |
Origin of Product |
United States |
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